8-Ethyl Irinotecan

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(19S)-6,10,19-triethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O6/c1-4-21-16-28-24(17-30(21)45-34(42)38-14-10-22(11-15-38)37-12-8-7-9-13-37)23(5-2)25-19-39-29(31(25)36-28)18-27-26(32(39)40)20-44-33(41)35(27,43)6-3/h16-18,22,43H,4-15,19-20H2,1-3H3/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKWXGPJFJGZSM-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(=O)N3CCC(CC3)N4CCCCC4)C(=C5CN6C(=CC7=C(C6=O)COC(=O)C7(CC)O)C5=N2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=C(C=C1OC(=O)N3CCC(CC3)N4CCCCC4)C(=C5CN6C(=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)C5=N2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730723 | |

| Record name | (4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947687-02-7 | |

| Record name | (4S)-4,8,11-Triethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl [1,4′-bipiperidine]-1′-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947687-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Ethyl irinotecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947687027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-ETHYL IRINOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG7FYG3IZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Ethyl Irinotecan mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of 8-Ethyl Irinotecan in Cancer Cells

Disclaimer: Due to the limited availability of public research data specifically for this compound, this technical guide is based on the well-established mechanism of its parent compound, Irinotecan, and its highly active metabolite, SN-38. As a structural analog, this compound is presumed to exert its anticancer effects through a similar mechanism of action.

Introduction

This compound is a semi-synthetic derivative of camptothecin, a class of potent anti-cancer agents. It belongs to the family of topoisomerase I inhibitors, which are crucial in the treatment of various solid tumors. This guide provides a detailed technical overview of the core mechanism of action of this compound in cancer cells, intended for researchers, scientists, and drug development professionals. The information presented herein is primarily based on the extensive research conducted on Irinotecan and its active metabolite, SN-38, which serves as a surrogate for understanding the pharmacological action of this compound. Preclinical studies suggest that this compound may exhibit enhanced cytotoxicity compared to its parent compound, Irinotecan[1].

Metabolic Activation

Similar to Irinotecan, this compound is a prodrug that requires enzymatic activation to exert its cytotoxic effects. It is anticipated to be hydrolyzed in the body by carboxylesterases, primarily found in the liver, to its active metabolite, which is structurally analogous to SN-38[1]. This active form is significantly more potent in its anti-tumor activity.

References

Pharmacological Profile of 8-Ethyl Irinotecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted pharmacological profile of 8-Ethyl Irinotecan. Due to the limited availability of specific preclinical and clinical data for this particular derivative, the information presented herein is largely based on the well-established profile of its parent compound, Irinotecan, and its active metabolite, SN-38. This compound is expected to share a similar mechanism of action and metabolic pathway, with potential differences in potency and pharmacokinetics. All quantitative data and experimental protocols are provided as a reference based on studies of Irinotecan and SN-38.

Introduction

This compound is a semi-synthetic derivative of camptothecin and a close structural analog of Irinotecan, a key chemotherapeutic agent used in the treatment of various solid tumors, notably colorectal cancer.[1] The structural modification in this compound, the presence of an ethyl group at the 8-position of the quinoline ring, may influence its pharmacological properties, including metabolic activation, potency, and pharmacokinetic profile, potentially offering an improved therapeutic window compared to the parent compound.

Like Irinotecan, this compound is a prodrug that is anticipated to be converted by intracellular carboxylesterases to its active metabolite, a structural analog of SN-38. This active form is a potent inhibitor of DNA topoisomerase I, an essential enzyme for DNA replication and transcription. Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks and subsequent cell death in rapidly dividing cancer cells.

Mechanism of Action

The proposed mechanism of action for this compound mirrors that of Irinotecan. The process begins with the metabolic conversion of the prodrug to its active metabolite, which then targets the topoisomerase I-DNA complex.

Topoisomerase I Inhibition

Topoisomerase I relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. The active metabolite of this compound is expected to bind to the covalent binary complex of topoisomerase I and DNA. This binding stabilizes the complex, preventing the religation of the DNA strand. The collision of the replication fork with this stabilized ternary complex results in the conversion of single-strand breaks into irreversible double-strand breaks, triggering a cascade of cellular events that ultimately lead to apoptotic cell death.

Figure 1: Proposed signaling pathway of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is expected to be dose-dependent cytotoxicity against a range of tumor cell lines. The potency of this compound will likely be influenced by the intracellular concentration of its active metabolite.

In Vitro Cytotoxicity

The following table summarizes the reported IC50 values for Irinotecan and its active metabolite, SN-38, in various cancer cell lines. It is anticipated that this compound and its active metabolite will exhibit similar or potentially enhanced cytotoxicity.

| Compound | Cell Line | Cancer Type | IC50 | Citation |

| Irinotecan | LoVo | Colorectal | 15.8 µM | [1][2] |

| Irinotecan | HT-29 | Colorectal | 5.17 µM | [1][2] |

| SN-38 | LoVo | Colorectal | 8.25 nM | |

| SN-38 | HT-29 | Colorectal | 4.50 nM | |

| SN-38 | OCUM-2M | Gastric | 6.4 nM | |

| SN-38 | OCUM-8 | Gastric | 2.6 nM |

Pharmacokinetics

The pharmacokinetic profile of this compound is predicted to follow a similar pathway to Irinotecan, involving metabolic activation, distribution, and elimination. The ethyl group at the 8-position may alter its lipophilicity and interaction with metabolic enzymes and transporters, potentially leading to a different pharmacokinetic profile compared to Irinotecan.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Metabolism: this compound is expected to be a prodrug that is hydrolyzed by carboxylesterases to its active SN-38-like metabolite. This active metabolite can be further metabolized, primarily in the liver, through glucuronidation by UDP-glucuronosyltransferases (UGTs), leading to its inactivation and subsequent excretion.

-

Distribution: Irinotecan and SN-38 are known to bind to plasma proteins, with SN-38 exhibiting a high binding affinity (around 95%). A similar high protein binding is anticipated for the active metabolite of this compound.

-

Elimination: The elimination of Irinotecan and its metabolites occurs through both renal and biliary pathways.

The following table presents a summary of the key pharmacokinetic parameters for Irinotecan and SN-38 in adult cancer patients.

| Parameter | Irinotecan | SN-38 | Citation |

| Terminal Half-life (t½) | 5 - 27 hours | 6 - 30 hours | |

| Volume of Distribution (Vss) | 136 - 255 L/m² | - | |

| Total Body Clearance | 8 - 21 L/h/m² | - | |

| Plasma Protein Binding | ~65% | ~95% | |

| Time to Maximum Concentration (Tmax) of SN-38 | ~1 hour post-infusion | - |

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not publicly available. The following are generalized protocols based on standard methodologies used for Irinotecan and other topoisomerase I inhibitors.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound (or a comparator compound) for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

Figure 2: General workflow for an in vitro cytotoxicity assay.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I.

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, 10x reaction buffer, and the test compound (e.g., the active metabolite of this compound) at various concentrations.

-

Enzyme Addition: Add human topoisomerase I to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Conclusion

This compound is a promising derivative of Irinotecan that, based on its chemical structure, is anticipated to function as a potent topoisomerase I inhibitor following metabolic activation. While specific pharmacological data for this compound is scarce, the extensive knowledge of Irinotecan and its active metabolite SN-38 provides a strong foundation for predicting its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. The addition of an ethyl group at the 8-position could potentially enhance its cytotoxic activity and alter its metabolic stability and distribution, warranting further preclinical and clinical investigation to fully characterize its therapeutic potential. Researchers are encouraged to conduct head-to-head comparative studies with Irinotecan and SN-38 to elucidate the specific pharmacological profile of this compound.

References

An In-depth Technical Guide to 8-Ethyl Irinotecan: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Ethyl Irinotecan is a semi-synthetic derivative of the natural alkaloid camptothecin and a close structural analog of the widely used chemotherapeutic agent, Irinotecan. This technical guide provides a comprehensive overview of the chemical structure and physicochemical and pharmacological properties of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, medicinal chemistry, and drug development. This document summarizes key data in structured tables, outlines detailed experimental methodologies for relevant assays, and provides visualizations of pertinent biological pathways and experimental workflows.

Chemical Structure and Identification

This compound is characterized by the presence of an ethyl group at the 8-position of the quinoline ring system of the camptothecin core. This modification distinguishes it from its parent compound, Irinotecan, which has an ethyl group at the 7-position.

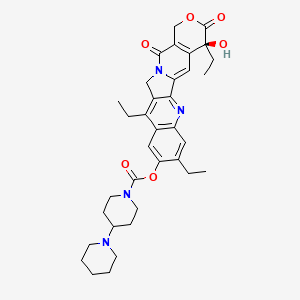

Chemical Structure:

Caption: Metabolic activation and mechanism of action of this compound.

Metabolism

This compound is converted in the body to its active metabolite, a compound structurally similar to SN-38, the active metabolite of Irinotecan. [1]This conversion is primarily mediated by carboxylesterases. [1]The active metabolite can be further metabolized, for instance through glucuronidation, which is a common pathway for detoxification and excretion. [1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Synthesis and Purification of this compound (General Approach)

Workflow for the Synthesis of this compound:

Caption: A generalized workflow for the synthesis of this compound.

Protocol:

-

Step 1: Synthesis of the Intermediate: A suitable camptothecin precursor is reacted with a reagent to introduce the [4-(1-piperidino)-1-piperidino]carbonyloxy side chain at the 10-position.

-

Step 2: Ethylation: The intermediate from Step 1 is then subjected to an ethylation reaction to introduce an ethyl group at the 8-position of the camptothecin core.

-

Purification: The crude this compound is purified using standard techniques such as column chromatography to yield the final product of high purity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound against cancer cell lines.

Workflow for MTT Assay:

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the drug concentration.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of this compound's active metabolite to inhibit the activity of topoisomerase I.

Workflow for DNA Relaxation Assay:

Caption: Workflow for assessing Topoisomerase I inhibition.

Protocol:

-

Metabolite Generation: Incubate this compound with a source of carboxylesterases (e.g., liver microsomes) to generate the active metabolite.

-

Reaction Mixture: In a reaction tube, combine supercoiled plasmid DNA, purified human topoisomerase I, and the appropriate reaction buffer.

-

Inhibitor Addition: Add different concentrations of the activated this compound to the reaction tubes. Include a positive control (a known topoisomerase I inhibitor like camptothecin) and a negative control (no inhibitor).

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the negative control.

Conclusion

This compound is a promising camptothecin analog with a mechanism of action centered on topoisomerase I inhibition. Its structural modification suggests the potential for an altered pharmacological profile compared to Irinotecan, which warrants further investigation. This guide provides a foundational understanding of its chemical and biological properties and outlines key experimental approaches for its evaluation. Further research is needed to fully characterize its physicochemical properties, optimize its synthesis, and comprehensively assess its preclinical and clinical potential.

References

8-Ethyl Irinotecan: A Technical Examination of a Topoisomerase I Inhibitor-Related Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Ethyl Irinotecan, a compound structurally related to the potent topoisomerase I inhibitor, Irinotecan. While recognized primarily as an impurity in the manufacturing of Irinotecan, designated as Irinotecan EP Impurity C, its biological activities and potential pharmacological impact are of significant interest to researchers in oncology and drug development. This document details the mechanism of action of related topoisomerase I inhibitors, summarizes the limited available data on this compound, and provides established experimental protocols for the evaluation of such compounds.

Introduction to Topoisomerase I Inhibition and Irinotecan

Topoisomerase I is a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription. It achieves this by introducing transient single-strand breaks in the DNA backbone. The inhibition of topoisomerase I has emerged as a successful strategy in cancer chemotherapy.

Irinotecan, a semi-synthetic analog of the natural alkaloid camptothecin, is a prodrug that is metabolically converted to its active form, SN-38. SN-38 is approximately 1000 times more potent than Irinotecan as a topoisomerase I inhibitor. The therapeutic efficacy of Irinotecan is well-established in the treatment of various solid tumors, including colorectal and pancreatic cancer.[1][2]

During the synthesis and storage of Irinotecan, various related substances, or impurities, can form. This compound is one such impurity, characterized by an additional ethyl group at the 8-position of the quinoline ring system. Understanding the biological profile of such impurities is crucial for ensuring the safety and efficacy of the parent drug.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | (S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | [3][][5] |

| Synonyms | Irinotecan EP Impurity C, Irinotecan 11-Ethyl Impurity (USP) | |

| CAS Number | 947687-02-7 | |

| Molecular Formula | C35H42N4O6 | |

| Molecular Weight | 614.73 g/mol |

Mechanism of Action of Topoisomerase I Inhibitors

The mechanism of action for camptothecin derivatives like Irinotecan, and presumably its related compounds, involves the stabilization of the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of these breaks. When the replication fork encounters these stabilized complexes, it results in the formation of lethal double-strand DNA breaks, ultimately triggering apoptosis and cell death.

References

In Vitro Cytotoxicity of 8-Ethyl Irinotecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the anticipated in vitro cytotoxicity of 8-Ethyl Irinotecan. Due to a lack of publicly available research specifically detailing the in vitro activities of this compound, this document is based on the well-established properties of its parent compound, Irinotecan, and its active metabolite, SN-38. The experimental protocols and signaling pathways described herein are representative of those used for topoisomerase I inhibitors and should be adapted and validated for this compound in a laboratory setting.

Introduction

This compound is a derivative of Irinotecan, a semi-synthetic analog of the natural alkaloid camptothecin.[1] Irinotecan is a cornerstone of chemotherapy regimens for various solid tumors, most notably metastatic colorectal cancer.[2] Like its parent compound, this compound is a prodrug that is anticipated to be converted by intracellular carboxylesterases to its active metabolite, a compound structurally similar to SN-38.[1] This active form is a potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription.[1][2] This guide details the expected in vitro cytotoxic effects of this compound, its mechanism of action, and provides standardized protocols for its evaluation.

Mechanism of Action: Topoisomerase I Inhibition

The primary cytotoxic mechanism of this compound's active metabolite is the inhibition of DNA topoisomerase I. Topoisomerase I relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. The active metabolite of this compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand break. This stabilized complex collides with the advancing replication fork, leading to the formation of irreversible double-strand DNA breaks. These DNA lesions trigger cell cycle arrest, primarily in the S and G2/M phases, and ultimately induce apoptosis.

Mechanism of this compound Action

Quantitative Data Presentation

While specific IC50 values for this compound are not available in the reviewed literature, it is anticipated to exhibit potent cytotoxic activity across a range of cancer cell lines, similar to or potentially greater than Irinotecan and SN-38. The following table provides a template for the presentation of such data, populated with representative values for Irinotecan and SN-38 for illustrative purposes.

| Cell Line | Cancer Type | Compound | Incubation Time (hours) | IC50 (µM) |

| HT-29 | Colorectal Carcinoma | Irinotecan | 72 | 5.17 |

| LoVo | Colorectal Carcinoma | Irinotecan | 72 | 15.8 |

| HT-29 | Colorectal Carcinoma | SN-38 | 72 | 0.0045 |

| LoVo | Colorectal Carcinoma | SN-38 | 72 | 0.00825 |

| NMG64/84 | Colon Cancer | Irinotecan | 0.5 | 160 µg/ml |

| COLO-357 | Pancreatic Cancer | Irinotecan | 0.5 | 100 µg/ml |

| MIA PaCa-2 | Pancreatic Cancer | Irinotecan | 0.5 | 400 µg/ml |

| PANC-1 | Pancreatic Cancer | Irinotecan | 0.5 | 150 µg/ml |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the cytotoxicity of this compound.

Cell Culture

Human cancer cell lines (e.g., HT-29, LoVo, MCF-7, A549) should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate histograms representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Cytotoxicity Evaluation Workflow

Expected Signaling Pathways in Apoptosis Induction

The DNA damage induced by this compound is expected to activate complex intracellular signaling pathways culminating in apoptosis. The DNA damage response (DDR) pathway, involving key proteins such as ATM and ATR, will likely be activated. This leads to the phosphorylation of checkpoint kinases Chk1 and Chk2, which in turn orchestrate cell cycle arrest. Persistent DNA damage can trigger the intrinsic apoptotic pathway, characterized by the activation of p53, which upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This results in mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the executioner caspase-3, leading to programmed cell death.

Apoptotic Signaling Pathway

Conclusion

This compound holds promise as a potent topoisomerase I inhibitor with significant in vitro cytotoxic potential against a variety of cancer cell lines. Its mechanism of action, involving the induction of DNA damage, cell cycle arrest, and apoptosis, is well-established for its parent compound, Irinotecan. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the in-depth in vitro characterization of this compound. Further research is warranted to establish a definitive quantitative profile of its cytotoxic activity and to fully elucidate its molecular signaling pathways.

References

Preclinical Evaluation of 8-Ethyl Irinotecan: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Preclinical data specifically for 8-Ethyl Irinotecan is limited in the public domain. This document provides a comprehensive preclinical evaluation of its parent compound, Irinotecan, and its active metabolite, SN-38, to serve as a foundational guide. This compound is a derivative of Irinotecan and is expected to share a similar mechanism of action.[1]

Introduction

Irinotecan (CPT-11) is a semisynthetic, water-soluble analog of the natural alkaloid camptothecin, widely used in the treatment of various solid tumors, most notably metastatic colorectal cancer.[2][3][4] It functions as a prodrug that is metabolically converted to its highly potent active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[2] this compound is a derivative of Irinotecan, bearing an additional ethyl group at the 8-position of the quinoline ring system. While specific preclinical studies on this compound are not extensively available, its structural similarity to Irinotecan suggests a comparable mechanism of action centered on the inhibition of DNA topoisomerase I. This whitepaper will detail the preclinical profile of Irinotecan and SN-38 to provide a robust framework for understanding the potential properties of this compound.

Mechanism of Action

The antitumor activity of Irinotecan is primarily attributed to its active metabolite, SN-38. SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a nuclear enzyme essential for relaxing torsional strain in DNA during replication and transcription.

The key steps in the mechanism of action are:

-

Topoisomerase I Inhibition: Topoisomerase I creates transient single-strand breaks in the DNA backbone to allow for unwinding.

-

Formation of a Ternary Complex: SN-38 binds to the complex formed between topoisomerase I and DNA, stabilizing it.

-

Prevention of DNA Religation: This stabilization prevents the enzyme from resealing the single-strand break.

-

Induction of DNA Double-Strand Breaks: When the DNA replication fork encounters this stabilized ternary complex, it leads to the formation of lethal double-strand DNA breaks.

-

Apoptosis: The accumulation of these DNA breaks triggers cell cycle arrest, primarily in the S-G2 phase, and ultimately leads to programmed cell death (apoptosis).

SN-38 is estimated to be 100 to 1000 times more potent as a topoisomerase I inhibitor than the parent compound, Irinotecan.

Pharmacokinetics

The pharmacokinetic profile of Irinotecan is complex, involving its conversion to SN-38, the interplay between active lactone and inactive carboxylate forms, and subsequent detoxification pathways.

Metabolism:

-

Activation: Irinotecan is a prodrug activated by carboxylesterase enzymes, primarily in the liver and blood, to form the active metabolite SN-38.

-

Inactivation: SN-38 is inactivated through glucuronidation, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), forming SN-38 glucuronide (SN-38G). Genetic variations in the UGT1A1 gene can significantly impact the rate of SN-38 clearance, leading to inter-patient variability in toxicity.

-

CYP3A4 Metabolism: Irinotecan can also be metabolized by cytochrome P450 3A4 (CYP3A4) enzymes into inactive oxidative metabolites.

Lactone-Carboxylate Equilibrium: Both Irinotecan and SN-38 exist in a pH-dependent equilibrium between a closed-lactone ring (active form) and an open-carboxylate ring (inactive form). At the physiological pH of blood (7.4), the equilibrium favors the inactive carboxylate form, while the acidic environment of some tumors may shift the balance towards the active lactone form.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Irinotecan and SN-38 from preclinical and clinical studies.

| Parameter | Irinotecan | SN-38 | Reference |

| Terminal Half-life (t½) | 5 - 27 hours | 6 - 30 hours | |

| Volume of Distribution (Vss) | 136 - 255 L/m² | - | |

| Total Body Clearance | 8 - 21 L/h/m² | - | |

| Plasma Protein Binding | ~65% | ~95% | |

| Urinary Excretion (24h) | 17 - 25% of dose | <1% of dose | |

| Biliary Excretion | ~25% of dose | ~1% of dose |

Note: Data is derived from human studies, as comprehensive preclinical tables for this compound are unavailable.

Preclinical Efficacy

Irinotecan has demonstrated significant antitumor activity across a wide range of preclinical cancer models, both in vitro and in vivo.

In Vitro Cytotoxicity

The cytotoxic activity of Irinotecan and SN-38 has been evaluated against numerous human cancer cell lines. The IC50 (half-maximal inhibitory concentration) values are dependent on the cell line and the duration of drug exposure.

| Cell Line | Cancer Type | IC50 of Irinotecan (µg/mL) | Reference |

| HT29 | Colon Cancer | 200 | |

| NMG64/84 | Colon Cancer | 160 | |

| COLO-357 | Pancreatic Cancer | 100 | |

| MIA PaCa-2 | Pancreatic Cancer | 400 | |

| PANC-1 | Pancreatic Cancer | 150 |

Note: These IC50 values were determined using a 30-minute exposure in a human tumor colony-forming assay (HTCA).

In Vivo Antitumor Activity

In vivo studies using xenograft models in immunocompromised mice are crucial for evaluating the antitumor efficacy of chemotherapeutic agents. Irinotecan has shown potent, dose-dependent antitumor effects in various xenograft models.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| HCT 116 | Colon Cancer | Liposomal Irinotecan (10 mg/kg) | 98.35 | |

| SK-HEP-1 | Liver Cancer | Liposomal Irinotecan (10 mg/kg) | 95.77 | |

| A549 | Lung Cancer | Liposomal Irinotecan (10 mg/kg) | 87.40 |

Toxicology

The dose-limiting toxicities of Irinotecan observed in preclinical models are consistent with those seen in clinical practice. The primary adverse effects are related to damage to rapidly dividing normal cells.

-

Gastrointestinal Toxicity: Diarrhea (both early and late-onset) is a major dose-limiting toxicity. Late-onset diarrhea is linked to the accumulation of SN-38 in the gut.

-

Hematologic Toxicity: Neutropenia (a decrease in neutrophils) is the most common and severe hematologic toxicity, increasing the risk of infection. The severity of neutropenia often correlates with the plasma concentration of SN-38.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound, SN-38) for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson’s buffer).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting cell viability against drug concentration.

In Vivo Xenograft Tumor Model

This protocol outlines a typical workflow for evaluating antitumor efficacy in a mouse model.

-

Cell Culture: Human cancer cells (e.g., HCT-116) are cultured under standard conditions.

-

Tumor Implantation: A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with the test article (e.g., this compound via intravenous injection) is initiated according to a predefined dose and schedule.

-

Monitoring: Animal body weight and general health are monitored throughout the study as indicators of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.

-

Data Analysis: Efficacy is assessed by comparing the tumor growth rates and final tumor weights between the treatment and control groups.

Conclusion

While direct preclinical data for this compound is sparse, the extensive research on its parent compound, Irinotecan, provides a strong predictive foundation for its evaluation. This compound is expected to function as a topoisomerase I inhibitor, with its efficacy and toxicity profile likely influenced by its unique pharmacokinetic properties conferred by the 8-ethyl modification. Further preclinical studies are warranted to directly characterize the cytotoxicity, in vivo efficacy, metabolism, and safety profile of this compound to determine its potential as a novel chemotherapeutic agent. This guide serves as a comprehensive technical resource for designing and interpreting such future studies.

References

- 1. Buy this compound | 947687-02-7 | > 95% [smolecule.com]

- 2. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Full-profile pharmacokinetics, anticancer activity and toxicity of an extended release trivalent PEGylated irinotecan prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effective combination therapies with irinotecan for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

8-Ethyl Irinotecan: A Technical Overview of Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 8-Ethyl Irinotecan, a key impurity and derivative of the chemotherapeutic agent Irinotecan. Due to the limited public data specifically for this compound, this document leverages information on the parent compound, Irinotecan, to provide a robust framework for understanding its physicochemical properties. The methodologies and findings presented for Irinotecan are anticipated to be highly relevant for the handling and development of this compound.

Physicochemical Properties

This compound, also known as Irinotecan Impurity G, is a close structural analog of Irinotecan.[1][2] Key identifying information is summarized in the table below.

| Property | Value | Source |

| Chemical Name | (4S)-4,8,11-Triethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | [2][3] |

| CAS Number | 947687-02-7 | [4] |

| Molecular Formula | C35H42N4O6 | |

| Molecular Weight | 614.73 g/mol |

Solubility Data

Irinotecan Solubility

| Solvent | Solubility | Method | Source |

| DMSO | ~ 20 mg/mL | Stock solution preparation | |

| Dimethylformamide | ~ 20 mg/mL | Stock solution preparation | |

| 1:1 solution of DMSO:PBS (pH 7.2) | ~ 0.5 mg/mL | Dilution of DMSO stock | |

| Water | Slightly soluble | General observation |

Experimental Protocol for Enhancing Aqueous Solubility of Irinotecan:

For applications requiring aqueous solutions, a common procedure involves initially dissolving Irinotecan hydrochloride hydrate in an organic solvent like DMSO to create a concentrated stock solution. This stock solution is then further diluted with the aqueous buffer of choice. It is important to note that aqueous solutions of Irinotecan are not recommended for storage for more than one day.

The workflow for preparing an aqueous solution of Irinotecan is illustrated below.

Caption: Workflow for preparing an aqueous solution of Irinotecan.

Stability Data

While specific stability data for this compound is scarce, extensive studies on Irinotecan provide a strong indication of its stability profile under various conditions. Forced degradation studies of Irinotecan have shown that it degrades significantly under oxidative, basic, and photolytic conditions.

Stability of Irinotecan in Solution

The stability of Irinotecan is influenced by pH, temperature, and light exposure. The hydrolysis of the lactone ring of Irinotecan to its carboxylate form is a key degradation pathway, and this process is reversible and pH-dependent.

| Storage Conditions | Vehicle | Concentration | Stability | Source |

| Refrigerated (2-8°C), light-protected | Original vials (concentrate) | 20 mg/mL | 56 days | |

| Room Temperature, ambient light | Original vials (concentrate) | 20 mg/mL | 14 days | |

| Room Temperature | Polypropylene syringes (concentrate) | 20 mg/mL | 96 days | |

| Room Temperature, light-protected | Polyolefin bags | 0.12 mg/mL and 2.5 mg/mL in 0.9% NaCl or 5% Glucose | 84 days | |

| 25°C, 37°C, 50°C | Phosphate buffer (pH 4.0, 6.0, 7.4), 5% Dextrose, 0.9% NaCl | 20 µg/mL | Rate of hydrolysis increases with increasing pH and temperature | |

| Refrigerated (2-8°C) or Room Temperature (light-protected) | PVC bags | 0.4, 1.0, 2.8 mg/mL in 0.9% NaCl or 5% Dextrose | 4 weeks | |

| Room Temperature, exposed to daylight | PVC bags | 0.4, 1.0, 2.8 mg/mL in 0.9% NaCl or 5% Dextrose | 7 to 14 days (concentration-dependent) |

Experimental Protocol for Stability Testing of Irinotecan:

A common methodology for assessing the stability of Irinotecan involves the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

Sample Preparation: Irinotecan solutions are prepared in the desired vehicle and concentration and stored under specified conditions (e.g., temperature, light exposure).

-

Sampling: Aliquots are withdrawn at predetermined time points.

-

Analysis: The concentration of Irinotecan is determined using a validated HPLC method with UV detection. Physical stability is also assessed through visual inspection for color change, precipitation, and pH measurements.

The general workflow for a stability study is depicted below.

Caption: General workflow for an Irinotecan stability study.

Mechanism of Action and Signaling Pathway

This compound is expected to share the same mechanism of action as its parent compound, Irinotecan. Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38. SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and repair.

The inhibition of topoisomerase I by SN-38 leads to the stabilization of the topoisomerase I-DNA cleavable complex. This prevents the re-ligation of single-strand breaks, which are then converted into double-strand breaks during DNA replication, ultimately leading to apoptosis (programmed cell death).

The signaling pathway for Irinotecan's mechanism of action is illustrated below.

Caption: Signaling pathway of Irinotecan's mechanism of action.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, the extensive information available for the parent compound, Irinotecan, provides a strong foundation for its handling and characterization. The provided protocols and data for Irinotecan can serve as a valuable guide for researchers and drug development professionals working with this compound. Further studies are warranted to establish the specific physicochemical properties of this important derivative.

References

Navigating the Nuances of Camptothecin Analogs: A Technical Examination of 8-Ethyl Irinotecan and the Developmental Landscape of Irinotecan

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology drug development, the precise identification and characterization of novel therapeutic agents are paramount. This guide addresses the compound "8-Ethyl Irinotecan," clarifying its identity and contextualizing it within the broader development of its parent compound, the widely used chemotherapeutic agent, Irinotecan. While initial interest may lie in the potential of "this compound" as a standalone therapeutic, current scientific literature and chemical databases identify it primarily as an impurity of Irinotecan, designated as Irinotecan EP Impurity C[1][2][3][4][5]. As such, dedicated early-phase clinical or preclinical studies on this compound as an investigational drug are not available.

This guide will first provide the known technical details of this compound. Subsequently, to address the likely underlying interest in the development of related camptothecin analogs, this document will pivot to a comprehensive overview of the early-phase studies of Irinotecan itself. This will include a detailed examination of its mechanism of action, metabolic pathways, experimental protocols from foundational studies, and a summary of key quantitative data.

Part 1: Technical Profile of this compound

This compound is chemically defined by the following identifiers and properties:

| Property | Value | Source(s) |

| Chemical Name | (S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |

| Synonyms | Irinotecan Impurity G, Irinotecan EP Impurity C | |

| CAS Number | 947687-02-7 | |

| Molecular Formula | C₃₅H₄₂N₄O₆ | |

| Molecular Weight | 614.73 g/mol |

Given its classification as an impurity, the focus of research has been on its detection and control in the synthesis of Irinotecan, rather than on its therapeutic potential.

Part 2: Early-Phase Studies of Irinotecan

The development of Irinotecan (CPT-11), a semi-synthetic analog of camptothecin, has been a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer. Its journey from a promising preclinical compound to an approved therapeutic has been extensively documented in numerous early-phase studies.

Mechanism of Action and Signaling Pathways

Irinotecan is a prodrug that exerts its cytotoxic effects through its active metabolite, SN-38. The core mechanism involves the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.

The signaling cascade leading to apoptosis is initiated when Irinotecan is converted to SN-38. SN-38 then stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks. When a replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, subsequently triggering cell cycle arrest in the S-G2 phase and inducing apoptosis. Recent studies have also elucidated p53-independent signaling pathways involving the activation of NF-κB, which can modulate the drug's efficacy and contribute to resistance mechanisms.

References

Methodological & Application

Application Notes and Protocols for 8-Ethyl Irinotecan In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 8-Ethyl Irinotecan, a derivative of the chemotherapeutic agent Irinotecan. This compound, like its parent compound, functions as a topoisomerase I inhibitor, leading to DNA damage and subsequent apoptosis in cancer cells.[1] The protocols outlined below are based on established methods for assessing the cytotoxicity, mechanism of action, and apoptotic effects of topoisomerase I inhibitors, with specific adaptations for this compound where applicable. Given the limited direct experimental data on this compound, many of the detailed protocols are based on its active metabolite, SN-38, and should be optimized and validated for this compound in your specific experimental settings.

Data Presentation

The following tables summarize the cytotoxic activity of the related compounds Irinotecan and its active metabolite SN-38 against various human cancer cell lines. These tables can serve as a template for presenting data obtained for this compound.

Table 1: Cytotoxicity of SN-38 against Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| A549 | Lung Carcinoma | 48 | Data to be determined |

| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |

| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |

| HCT-116 | Colorectal Carcinoma | 48 | Data to be determined |

| U87-MG | Glioblastoma | Not Specified | Significantly stronger than CPT |

| GB-1 | Glioblastoma (MDR) | Not Specified | Significantly stronger than CPT |

Table 2: Cytotoxicity of Irinotecan against Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |

| HT29 | Colon Cancer | 0.5 | 200 |

| NMG64/84 | Colon Cancer | 0.5 | 160 |

| COLO-357 | Pancreatic Cancer | 0.5 | 100 |

| MIA PaCa-2 | Pancreatic Cancer | 0.5 | 400 |

| PANC-1 | Pancreatic Cancer | 0.5 | 150 |

Signaling Pathway

This compound is a prodrug that is hydrolyzed by carboxylesterases to its active metabolite, which is structurally similar to SN-38.[1] This active form inhibits DNA topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[2][3] The inhibition of topoisomerase I by the active metabolite of this compound stabilizes the covalent complex between the enzyme and DNA.[2] This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of these breaks. When the replication fork encounters these stabilized complexes, it results in the formation of lethal double-strand DNA breaks. This extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death, or apoptosis.

Experimental Protocols

The following protocols provide detailed methodologies for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2, HCT-116)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Topoisomerase I Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of topoisomerase I by measuring the relaxation of supercoiled DNA.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10X Topoisomerase I Assay Buffer

-

This compound

-

Stop Solution (e.g., containing SDS and proteinase K)

-

Agarose

-

Tris-Acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup:

-

On ice, prepare the reaction mixture containing 1X Topoisomerase I Assay Buffer, supercoiled DNA, and varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Enzyme Addition:

-

Add Topoisomerase I to all wells except the negative control.

-

-

Incubation:

-

Incubate the reaction at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding the Stop Solution and incubate further as required to digest the protein.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in TAE buffer containing a DNA stain.

-

Load the samples into the wells of the gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each concentration of this compound.

-

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48 hours). Include an untreated control.

-

-

Cell Harvesting:

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

-

Data Analysis:

-

Use the flow cytometry software to quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Viable cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

References

Application Notes and Protocols for 8-Ethyl Irinotecan Animal Model Studies

A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 8-Ethyl Irinotecan, a derivative of the topoisomerase I inhibitor Irinotecan.

Disclaimer: Publicly available in vivo efficacy data for this compound is limited. The following application notes and protocols are primarily based on extensive research conducted on its parent compound, Irinotecan (CPT-11), and its active metabolite, SN-38. These protocols are intended to serve as a foundational guide for designing and executing animal model studies for this compound, with the assumption that its mechanism of action and experimental parameters will be similar to those of Irinotecan. Researchers are advised to perform necessary optimizations for this compound.

Introduction

This compound is a derivative of Irinotecan, a widely used chemotherapeutic agent for various solid tumors, including colorectal and pancreatic cancers.[1] Irinotecan is a prodrug that is metabolized to its highly potent active metabolite, SN-38.[2][3][4][5] The primary mechanism of action of SN-38 is the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, leading to the accumulation of double-strand DNA breaks during DNA synthesis, ultimately triggering apoptosis in rapidly dividing cancer cells. The structural modification in this compound is intended to enhance its pharmacological properties.

Mechanism of Action and Metabolic Pathway

Irinotecan undergoes a complex metabolic process. It is converted to the active metabolite SN-38 by carboxylesterases (CES) primarily in the liver. SN-38 is significantly more potent than Irinotecan itself. Subsequently, SN-38 is inactivated through glucuronidation by the enzyme UGT1A1 to form SN-38 glucuronide (SN-38G), which is then excreted. Irinotecan can also be inactivated by cytochrome P450 3A4 (CYP3A4) to form inactive metabolites.

Caption: Metabolic activation of Irinotecan to SN-38 and its mechanism of action.

Animal Models for Efficacy Studies

The choice of animal model is critical for evaluating the antitumor efficacy of this compound. Human tumor xenograft models in immunocompromised mice are the most commonly used.

Commonly Used Xenograft Models for Irinotecan and its Derivatives:

| Cancer Type | Cell Line | Animal Strain | Reference |

| Colorectal Cancer | HCT 116, HT-29, LS180, LS174T | Nude mice, SCID mice | |

| Pancreatic Cancer | MIA PaCa-2, Patient-Derived Xenografts (PDX) | Nude mice | |

| Pediatric ALL | Patient-Derived Xenografts (PDX) | NSG mice | |

| Ewing's Sarcoma | Patient-Derived Xenografts (PDX) | Nude mice | |

| Gastric Cancer | MKN-45, KATO-III, SNU-5 | Nude mice | |

| Breast Cancer | 4T1 | BALB/c mice |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a typical efficacy study in mice bearing subcutaneous human tumor xenografts.

1. Animal Model and Tumor Cell Implantation:

-

Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

Cell Culture: Culture the selected human cancer cell line (e.g., HCT 116 for colorectal cancer) under standard conditions.

-

Implantation: Subcutaneously inject 5 x 10^6 tumor cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

2. Tumor Growth Monitoring and Group Randomization:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

3. Drug Formulation and Administration:

-

Formulation: Prepare this compound in a suitable vehicle (e.g., 5% dextrose in water or saline). The formulation should be prepared fresh before each administration.

-

Dosing: Based on preliminary tolerability studies, select appropriate dose levels. For Irinotecan, doses in the range of 10-50 mg/kg are often used.

-

Administration: Administer the drug intravenously (i.v.) or intraperitoneally (i.p.) according to the desired treatment schedule (e.g., once or twice weekly).

4. Efficacy Endpoints and Monitoring:

-

Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the study. TGI is a primary endpoint.

-

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Survival: Record the date of death or euthanasia for survival analysis. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant morbidity.

-

Tumor Weight: At the end of the study, excise and weigh the tumors.

5. Data Analysis:

-

Calculate the mean tumor volume ± SEM for each group over time.

-

Calculate the percent TGI using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare treatment groups.

-

Generate Kaplan-Meier survival curves and perform log-rank tests for survival data.

Caption: A typical workflow for an in vivo efficacy study in a xenograft model.

Protocol 2: Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite.

1. Animal Model and Dosing:

-

Use non-tumor-bearing or tumor-bearing mice of the same strain as in the efficacy studies.

-

Administer a single dose of this compound at a therapeutically relevant concentration via the intended clinical route (e.g., i.v. bolus).

2. Sample Collection:

-

Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Collect plasma by centrifugation and store at -80°C until analysis.

-

If using tumor-bearing mice, tumors can be collected at the terminal time point to assess drug concentration in the tumor tissue.

3. Bioanalytical Method:

-

Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentrations of this compound and its potential active metabolite(s) in plasma and tumor homogenates.

4. Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including:

- Maximum plasma concentration (Cmax)

- Time to reach Cmax (Tmax)

- Area under the plasma concentration-time curve (AUC)

- Half-life (t1/2)

- Clearance (CL)

- Volume of distribution (Vd)

Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Antitumor Efficacy of this compound in a Human Xenograft Model

| Treatment Group | Dose (mg/kg) | Schedule | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | p-value vs. Vehicle |

| Vehicle Control | - | QWx4 | 2000 ± 250 | - | - |

| This compound | 10 | QWx4 | 800 ± 150 | 60 | <0.01 |

| This compound | 25 | QWx4 | 400 ± 100 | 80 | <0.001 |

| Positive Control (e.g., Irinotecan) | 25 | QWx4 | 500 ± 120 | 75 | <0.001 |

Table 2: Body Weight Changes During Treatment

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) on Day 21 ± SEM |

| Vehicle Control | - | +5.0 ± 1.5 |

| This compound | 10 | -2.0 ± 2.0 |

| This compound | 25 | -8.0 ± 3.0 |

| Positive Control (e.g., Irinotecan) | 25 | -7.5 ± 2.5 |

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in animal models. By leveraging the extensive knowledge base of its parent compound, Irinotecan, researchers can design robust studies to assess the efficacy and pharmacokinetic profile of this novel derivative. Careful selection of animal models, adherence to detailed protocols, and clear data presentation are essential for successfully advancing this compound through the drug development pipeline.

References

- 1. scbt.com [scbt.com]

- 2. Design, synthesis and antitumor activity of a novel PEG-A6-conjugated irinotecan derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The current status of camptothecin analogues as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Preclinical and clinical results with irinotecan: Extending principles learned in model systems to clinical trials design [scholars.duke.edu]

Navigating the Frontier of Cancer Therapy: Development of Advanced Drug Delivery Systems for Irinotecan

A comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and application of next-generation irinotecan delivery systems. This document provides detailed application notes and protocols for liposomal, polymeric micelle, and nanoparticle-based formulations designed to enhance the therapeutic index of irinotecan.

Note on Terminology: The compound "8-Ethyl Irinotecan" is recognized as an impurity of the widely used chemotherapeutic agent, Irinotecan.[1][2] All research and development in the context of advanced drug delivery systems have been focused on Irinotecan and its active metabolite, SN-38. This document will, therefore, focus on the development of drug delivery systems for Irinotecan.

Irinotecan is a potent topoisomerase I inhibitor, approved for the treatment of various cancers, most notably metastatic colorectal cancer.[3] However, its clinical use is often limited by a challenging pharmacokinetic profile and significant dose-limiting toxicities, including severe diarrhea and myelosuppression. To address these limitations, extensive research has been dedicated to the development of advanced drug delivery systems that can improve the drug's solubility, stability, and tumor-specific targeting, thereby enhancing efficacy while reducing systemic side effects.

This document outlines the development of three promising drug delivery platforms for irinotecan: liposomes, polymeric micelles, and nanoparticles. It provides a summary of their key characteristics, detailed experimental protocols for their preparation and evaluation, and insights into their mechanisms of action.

I. Liposomal Irinotecan

Liposomal formulations encapsulate irinotecan within a lipid bilayer, offering a clinically validated approach to improve its pharmacokinetic profile and tumor accumulation.[4][5] The FDA-approved drug ONIVYDE® (irinotecan liposome injection) is a testament to the success of this strategy in treating metastatic pancreatic cancer.

Data Presentation: Liposomal Irinotecan Formulations

| Formulation | Composition | Mean Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Findings |

| ONIVYDE® (nal-IRI) | Liposome with polyethylene glycol (PEG) | ~110 | Not Specified | >95% | Prolonged circulation half-life (1.9 days) and sustained intratumoral levels of irinotecan and its active metabolite, SN-38. |

| Experimental Liposomes | DSPC, Cholesterol, mPEG2000-DSPE | Not Specified | Not Specified | Not Specified | Prepared using a modified active loading method with triethylammonium sucrose octasulfate (TEA8SOS) to achieve high drug-to-lipid ratios. |

Experimental Protocol: Preparation of Irinotecan-Loaded Liposomes

This protocol is adapted from a method for preparing irinotecan liposomes using a modified gradient loading method.

Materials:

-

Disaturated phosphatidylcholine (DSPC)

-

Cholesterol (chol)

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG2000-DSPE)

-

Triethylammonium sucrose octasulfate (TEA8SOS)

-

Irinotecan HCl

-

HEPES buffer

-

Sodium Chloride (NaCl)

-

Ethanol

-

Sephadex G-75 column

-

Dialysis tubing (MWCO 10,000 Da)

Procedure:

-

Preparation of TEA8SOS solution: Prepare a 0.65 M solution of TEA8SOS and adjust the pH to 5.5-6.0.

-

Lipid film hydration: Dissolve DSPC (6.81 mg/mL), cholesterol (2.22 mg/mL), and mPEG2000-DSPE (0.12 mg/mL) in 50% (w/v) ethanol.

-

Liposome formation: Mix the lipid solution with the TEA8SOS solution at 65°C for 30 minutes.

-

Extrusion: Extrude the lipid suspension 20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) at 65°C to form unilamellar vesicles of a specific size.

-

Removal of unentrapped TEA8SOS: Pass the liposome suspension through a Sephadex G-75 gel filtration column, eluting with HEPES/NaCl buffer (17 mM/144 mM, pH 6.5).

-

Drug loading: Add irinotecan HCl to the liposome suspension at a concentration of 4.3 mg/mL. Incubate the mixture at 65 ± 5°C for 1 hour, followed by immediate cooling on ice for 20 minutes.

-

Purification: Remove unencapsulated irinotecan by dialysis against a suitable buffer.

Experimental Workflow: Liposomal Irinotecan Preparation

Caption: Workflow for the preparation of irinotecan-loaded liposomes.

II. Polymeric Micelles for Irinotecan Delivery

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. They offer a versatile platform for solubilizing hydrophobic drugs and can be engineered for stimuli-responsive drug release.

Data Presentation: Irinotecan-Loaded Polymeric Micelles

| Formulation | Polymer | Mean Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings |

| IRI-BIC | PEG-b-poly(aspartic acid) | ~50 | Not Specified | ~80% | Not Specified | pH-sensitive release, improved blood circulation time, and superior antitumor efficacy compared to free irinotecan. |

| DSPE-mPEG2k Micelles | DSPE-mPEG2000 | ~13 | -0.5 | ~68.5% | Not Specified | Sustained drug release and higher tumor growth inhibition (89%) compared to free drug (68.7%) in a CT26 tumor model. |

| PLGA-PEG-RA Micelles | PLGA-PEG-Retinoyl | 160 ± 9.13 | -24.9 ± 4.03 | 83.9 ± 3.61% | Not Specified | Targeted delivery to hepatocellular carcinoma and colorectal cancer cells with higher cytotoxicity than non-targeted micelles. |

| IH-NM | Micelle-based nanoparticles | 10-13 | Not Specified | 92.3% | 18.1% | Higher maximum tolerated dose and antitumor efficacy compared to free irinotecan in preclinical studies. |

Experimental Protocol: Preparation of Irinotecan-Loaded DSPE-mPEG2k Micelles

This protocol is based on the solvent evaporation method.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2k)

-

Irinotecan

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolution: Dissolve a specific amount of DSPE-mPEG2k and irinotecan in chloroform.

-

Solvent Evaporation: Evaporate the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the round-bottom flask.

-

Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature.

-

Sonication (Optional): Sonicate the suspension using a probe sonicator or bath sonicator to reduce the particle size and achieve a homogenous dispersion.

-

Purification: Remove any unencapsulated irinotecan by dialysis or size exclusion chromatography.

Experimental Workflow: Polymeric Micelle Preparation

Caption: Workflow for preparing irinotecan-loaded polymeric micelles.

III. PLGA Nanoparticles for Irinotecan Delivery

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for creating nanoparticles for controlled drug delivery.

Data Presentation: Irinotecan-Loaded PLGA Nanoparticles